molecular formula C25H19ClN4O3S B2404036 methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate CAS No. 422273-78-7

methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate

Cat. No.: B2404036
CAS No.: 422273-78-7
M. Wt: 490.96
InChI Key: IGDIWWKJVHNOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a quinazoline core substituted with a benzimidazole-thioether moiety, a 4-chlorophenylmethyl group, and a methyl carboxylate ester. The compound’s structural complexity necessitates advanced crystallographic tools for characterization, such as SHELX and WinGX, which are widely used for small-molecule refinement and structure visualization .

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-24(32)16-8-11-18-21(12-16)29-25(30(23(18)31)13-15-6-9-17(26)10-7-15)34-14-22-27-19-4-2-3-5-20(19)28-22/h2-12H,13-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDIWWKJVHNOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=NC4=CC=CC=C4N3)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed review of its biological activity, synthesis, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and a quinazoline framework. The presence of the methylsulfanyl group and the chlorophenyl substituent enhances its pharmacological profile. The molecular weight of the compound is approximately 394.8 g/mol, with notable properties such as a logP value indicating moderate lipophilicity, which is crucial for its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole and quinazoline derivatives. The synthetic pathway often includes:

  • Formation of Benzimidazole Derivative : The initial step involves the synthesis of a benzimidazole derivative through condensation reactions.
  • Quinazoline Formation : Subsequent cyclization leads to the formation of the quinazoline ring.
  • Final Modifications : Methylation and sulfanylation are performed to introduce the necessary functional groups.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzimidazole and quinazoline derivatives, suggesting that this compound may exhibit similar effects. For instance, compounds with similar structures have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that compounds containing both benzimidazole and quinazoline moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have demonstrated that related compounds can significantly reduce cell viability in cancer cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is critical in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated several benzimidazole derivatives, including those structurally related to our compound, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Activity :
    In a recent study, derivatives similar to this compound were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 20 µM .

Research Findings Summary Table

Activity Effectiveness Mechanism Reference
AntimicrobialMIC: 10-50 µg/mLInhibition of bacterial growth
AnticancerIC50: ~20 µMInduction of apoptosis
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core, followed by the introduction of the benzimidazole and sulfanyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1CondensationBenzimidazole derivativesAcidic medium
2AlkylationMethyl iodideBase catalyst
3CyclizationVarious aminesHeat

Antimicrobial Properties

Research has shown that methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate exhibits significant antimicrobial activity against various bacterial strains. Studies indicate it has a higher efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Activity TypeTest Organisms/Cell LinesObserved Effect
AntimicrobialStaphylococcus aureusHigh inhibition
Escherichia coliModerate inhibition
AnticancerA549, MCF-7, HepG2Significant cytotoxicity

Therapeutic Potential

Given its promising biological activities, this compound shows potential as:

  • Antibacterial Agent : Could be developed into a new antibiotic.
  • Anticancer Drug : Further studies could lead to its use in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole-Quinazoline Family

A structurally related compound, 2-(4-(4-Methyl-5-(2-(4-methylphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-chloro-1H-benzimidazole (3c) , shares the benzimidazole-thioether motif but differs in its triazole substituent and lack of a quinazoline core. Key distinctions include:

  • Electronic Effects : The 4-chlorophenylmethyl group in the target compound introduces electron-withdrawing properties, which may modulate reactivity compared to the 4-methylphenyl group in 3c .

Crystallographic and Computational Comparisons

The structural analysis of such compounds relies on software like SHELXL (for refinement) and ORTEP-3 (for visualization) . For example:

  • Ring Puckering Analysis : The quinazoline core may exhibit puckering parameters (e.g., Cremer-Pople coordinates ) distinct from benzotriazole derivatives, influencing conformational stability.
  • Thermal Displacement Parameters : Anisotropic displacement ellipsoids refined via SHELXL could highlight differences in molecular rigidity between the target compound and analogues.

Methodological Considerations for Comparative Studies

Crystallographic Tools

  • SHELX Suite : Critical for refining atomic coordinates and thermal parameters, enabling precise comparison of bond lengths and angles between analogues .
  • WinGX and ORTEP : Facilitate visualization of molecular packing and hydrogen-bonding networks, which are pivotal for understanding solubility and stability differences .

Limitations in Available Data

The evidence lacks explicit data on the target compound’s synthesis, crystallography, or bioactivity. Comparisons are inferred from structural trends in related benzimidazole derivatives and methodological frameworks .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and purifying methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate?

  • Methodological Answer :

  • Stepwise synthesis : Begin with condensation of 4-chlorobenzylamine with a quinazolinone precursor, followed by sulfanyl group introduction via nucleophilic substitution.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixture) to isolate the compound.
  • Yield optimization : Adjust reaction temperature (70–90°C) and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for coupling steps). Monitor progress via TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl methyl at C3, benzimidazole at C2).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between oxoquinazoline and benzimidazole groups) .

Q. How should researchers design in vitro assays to screen for pharmacological activity?

  • Methodological Answer :

  • Cell-based assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC₅₀ values).
  • Enzyme inhibition studies : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Dose-response curves : Apply 3–5 logarithmic concentrations with triplicate replicates. Include positive controls (e.g., doxorubicin) and vehicle-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups driving bioactivity?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with modifications (e.g., replace 4-chlorophenyl with other halophenyl groups).
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin or DNA topoisomerase II).
  • Data correlation : Compare IC₅₀ values with electronic (Hammett σ) or lipophilic (logP) parameters to identify pharmacophores .

Q. What methodologies assess environmental persistence and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Environmental fate studies : Measure hydrolysis half-life (pH 5–9 buffers), photodegradation (UV exposure), and soil adsorption (OECD Guideline 106).
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
  • Biotic transformations : Use LC-MS/MS to identify microbial metabolites in simulated wastewater .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Purity validation : Re-analyze compound batches via HPLC and NMR to rule out impurities.
  • Assay standardization : Harmonize protocols (e.g., cell passage number, serum concentration) between labs.
  • Meta-analysis : Use ANOVA to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) or incubation time .

Q. What computational strategies guide structural optimization for improved pharmacokinetics?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), solubility (≥50 µM), and CYP450 inhibition.
  • Molecular dynamics : Simulate blood-brain barrier penetration (e.g., Desmond software with lipid bilayer models).
  • Bioisosteric replacement : Substitute sulfanyl group with carbonyl or amide to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.